2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid
Description
2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid is a pyridine-based compound featuring a carboxylic acid group at the 3-position and a substituted phenoxy moiety at the 2-position of the pyridine ring. The phenoxy group is further substituted with a chlorine atom at the 4-position and a methyl group at the 2-position (ortho to the oxygen linkage). Key physicochemical properties include a molecular formula of C₁₃H₁₀ClNO₃, molecular weight of 263.68 g/mol, and CAS number 953900-08-8 .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-7-9(14)4-5-11(8)18-12-10(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKQLRXESWUKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. This is achieved by disrupting the normal hormonal balance within the plant cells .
Comparison with Similar Compounds
5-(4-Chlorophenyl)-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid
- Structure : Differs by trifluoromethyl and trifluoroethoxy groups at positions 2 and 6, respectively, and a 4-chlorophenyl substituent at position 5 .
- Properties: Increased lipophilicity due to fluorine substituents, enhancing membrane permeability and herbicidal activity. Molecular weight (C₁₅H₈ClF₆NO₃) is 412.68 g/mol, significantly higher than the target compound.
- Application : Likely optimized for herbicidal efficacy against resistant weeds, leveraging fluorine’s electron-withdrawing effects for stability .
2-(4-Chloro-3,5-dimethylphenoxy) acetic acid (602-UC)
- Structure: Phenoxy acetic acid derivative with chloro and methyl groups; lacks the pyridine ring .
- Properties : Simpler structure (molecular weight ~215 g/mol ) with lower complexity. Carboxylic acid group enhances water solubility compared to pyridine analogs.
- Activity : Acts as a synthetic auxin agonist, mimicking plant growth hormones like IAA. The absence of a pyridine ring may reduce metabolic stability in biological systems .
Chlorophenoxy Propionic Acid Derivatives
2-(4-Chloro-2-Methylphenoxy)Propionic Acid (MCPP)
- Structure: Propionic acid backbone with a phenoxy group identical to the target compound .
- Properties : Molecular weight 214.63 g/mol ; higher volatility due to the aliphatic chain. pKa ~3.1 (carboxylic acid), influencing soil mobility and plant uptake.
- Application : Broad-spectrum herbicide; contrasts with the target compound’s pyridine ring, which may reduce volatility and improve target specificity .
Pyridine Carboxylic Acids with Varied Substituents
2-Chloro-6-methylpyridine-4-carboxylic acid
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
- Structure: Complex substitution pattern with amino, chloro, fluoro, and methoxy groups .
- Properties : Higher molecular weight (~400 g/mol ) and enhanced herbicidal potency due to fluorine and methoxy groups.
Data Tables
Table 1: Key Properties of 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic Acid and Comparators
Table 2: Toxicity and Stability Comparison
Research Findings and Implications
- Herbicidal Activity: Pyridine-carboxylic acids with halogenated phenoxy groups (e.g., ) show enhanced efficacy due to increased lipophilicity and resistance to degradation. The target compound’s methyl group may reduce environmental persistence compared to fluorinated analogs .
- Toxicity Profile: The pyridine ring in the target compound likely mitigates the carcinogenic risks associated with chlorophenoxy propionic acids like MCPP, though in vitro studies are needed for confirmation .
- Synthetic Utility : Carboxylic acid functionality enables salt formation, improving formulation flexibility in agrochemicals .
Biological Activity
2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine core substituted with a phenoxy group and a carboxylic acid, which may contribute to its biological properties. The presence of the chloro and methyl groups on the phenoxy ring enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, the compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
- Case Study : A study demonstrated that similar pyridine derivatives showed efficacy against various bacterial strains, suggesting that this compound could possess comparable activity .
Anticancer Potential
Research has shown that compounds containing pyridine moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
- Research Findings : In vitro assays revealed that related compounds exhibited cytotoxic effects against leukemia cell lines, with IC50 values indicating potent activity. For example, one derivative demonstrated an IC50 of 10 nM against CCRF-CEM leukemia cells .
Antidiabetic Effects
The compound's potential role in enhancing insulin sensitivity has been explored. Studies suggest that phenoxy-substituted pyridines can increase glucose uptake in adipocytes.
- Experimental Data : In vitro studies indicated that certain derivatives improved insulin sensitivity by up to 37.4% in mouse adipocytes, highlighting the importance of substituents on the phenyl ring for biological activity .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and integrity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, contributing to their antidiabetic and anticancer effects.
- Signal Transduction Modulation : The compound may influence signaling pathways related to apoptosis and cell proliferation.
Data Tables
Q & A
Q. What synthetic routes are commonly employed for 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid, and what are their yield benchmarks?
Methodological Answer: The compound can be synthesized via multi-step reactions involving:
- Condensation and Cyclization : Initial condensation of substituted phenols (e.g., 4-chloro-2-methylphenol) with pyridine derivatives, followed by cyclization using catalysts like palladium or copper under inert atmospheres .
- Functional Group Modification : Subsequent carboxylation or oxidation steps to introduce the carboxylic acid moiety. Solvents such as DMF or toluene are critical for solubility and reaction efficiency, with yields typically ranging from 40–70% depending on purification protocols .
- Key Considerations : Optimize catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and temperature (80–100°C) to minimize side products like dehalogenated byproducts .
Q. How is the structural configuration of this compound validated in academic research?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : and NMR confirm substituent positions (e.g., chlorine and methyl groups on the phenoxy ring) and the pyridine-carboxylic acid linkage. Coupling constants in NMR help distinguish regioisomers .
- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions, particularly for crystalline derivatives .
- Chromatography : HPLC or GC-MS ensures purity (>95%) and identifies impurities from incomplete cyclization or oxidation steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structurally similar analogs?
Methodological Answer:
- Comparative SAR Studies :
- Replace the 4-chloro-2-methylphenoxy group with fluorophenyl or methylpyridyl analogs (e.g., from ) to assess how electronic effects influence target binding .
- Use in vitro assays (e.g., enzyme inhibition or antimicrobial tests) under standardized conditions to isolate structure-activity relationships. For example, notes that chlorophenyl derivatives often show enhanced antimicrobial activity compared to non-halogenated analogs .
- Data Normalization : Account for variables like solvent (DMSO vs. aqueous buffers) and cell line viability to reduce variability .
Q. What advanced strategies optimize reaction conditions for high-purity, scalable synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst type) to identify optimal conditions. For example, highlights the use of cesium carbonate as a base in multi-step reactions to improve yield .
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation (e.g., pyridine ring closure) to adjust reaction timelines dynamically .
- Green Chemistry : Substitute toluene with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining reaction efficiency .
Q. How are computational methods applied to predict and rationalize reaction mechanisms?
Methodological Answer:
- DFT Calculations : Model transition states for key steps (e.g., Pd-catalyzed coupling) to explain regioselectivity and byproduct formation. ’s synthesis route suggests steric hindrance from the isopropyl group directs cyclization .
- Molecular Docking : Predict binding affinity to biological targets (e.g., bacterial enzymes) using software like AutoDock Vina. Align results with experimental IC₅₀ values from ’s antimicrobial studies .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for similar synthetic protocols?
Methodological Answer:
- Source Comparison : Cross-reference protocols from (40–70% yields) and (60–85% yields). Differences often arise from purification methods (e.g., column chromatography vs. recrystallization) or catalyst purity .
- Reproducibility Checks : Replicate reactions with strict control of anhydrous conditions and catalyst activation (e.g., degassing solvents to prevent Pd catalyst poisoning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
